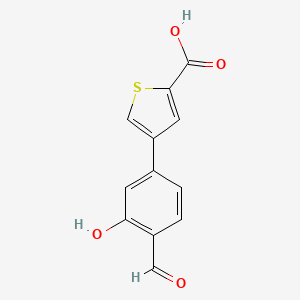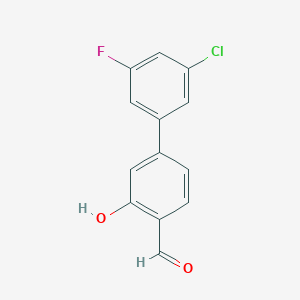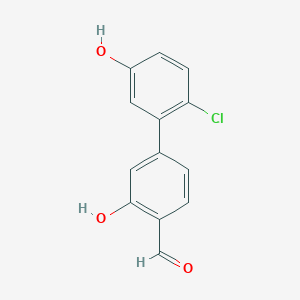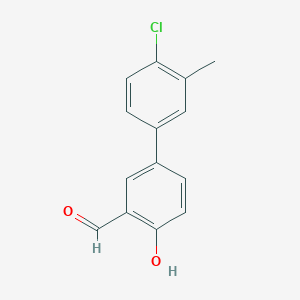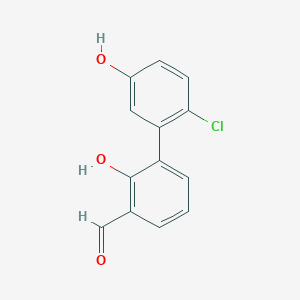
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% (6-CHF-95) is a chemical compound that has been the subject of numerous scientific studies. It is used in a variety of laboratory experiments, and its mechanism of action has been studied in depth.
Applications De Recherche Scientifique
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been studied for numerous scientific applications. It has been used in studies of the interaction between proteins and small molecules, as well as the structure and function of proteins. It has also been used in studies of the metabolism of drugs, as well as the effects of drugs on the human body. Additionally, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been used in studies of the structure and function of enzymes, as well as the structure and function of hormones.
Mécanisme D'action
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% acts as an inhibitor of several enzymes, including cytochrome P450 enzymes. It binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. Additionally, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to interact with other proteins and small molecules, as well as to affect the structure and function of proteins.
Biochemical and Physiological Effects
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes. This inhibition can lead to a variety of biochemical and physiological effects, including the inhibition of drug metabolism, the inhibition of hormone production, and the inhibition of protein synthesis. Additionally, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to affect the structure and function of proteins, as well as to interact with other proteins and small molecules.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a highly pure compound, and its synthesis is relatively straightforward. Additionally, it is non-toxic, and its mechanism of action is well understood. However, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% also has several limitations. Its inhibition of enzymes can lead to a variety of biochemical and physiological effects, which can complicate laboratory experiments. Additionally, its interaction with other proteins and small molecules can lead to unpredictable results.
Orientations Futures
There are several potential future directions for the use of 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%. It could be used to study the structure and function of enzymes and hormones, as well as the interaction between proteins and small molecules. Additionally, it could be used to study the metabolism of drugs, as well as the effects of drugs on the human body. Furthermore, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% could be used to study the structure and function of proteins, as well as the structure and function of enzymes. Finally, 6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% could be used to study the effects of drugs on the body, as well as the effects of drugs on the metabolism of drugs.
Méthodes De Synthèse
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% can be synthesized in two steps. The first step involves the condensation reaction of 2-chloro-5-hydroxyphenol and formaldehyde in the presence of an acidic catalyst, such as sulfuric acid. The second step involves the purification of the product via recrystallization. The product is then isolated in 95% purity.
Propriétés
IUPAC Name |
3-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-12-5-4-9(16)6-11(12)10-3-1-2-8(7-15)13(10)17/h1-7,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDIVLXTZIJJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)O)Cl)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685208 |
Source


|
| Record name | 2'-Chloro-2,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-5-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1262003-84-8 |
Source


|
| Record name | 2'-Chloro-2,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





